[(2R)-oxetan-2-yl]methanamine

Catalog No.
S3403130
CAS No.
2090728-35-9
M.F
C4H9NO
M. Wt
87.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R)-oxetan-2-yl]methanamine

CAS Number

2090728-35-9

Product Name

[(2R)-oxetan-2-yl]methanamine

IUPAC Name

[(2R)-oxetan-2-yl]methanamine

Molecular Formula

C4H9NO

Molecular Weight

87.12

InChI

InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2/t4-/m1/s1

InChI Key

QDEFNAHLCTUWAH-SCSAIBSYSA-N

SMILES

C1COC1CN

Canonical SMILES

C1COC1CN

Isomeric SMILES

C1CO[C@H]1CN

[(2R)-oxetan-2-yl]methanamine is a chemical compound with increasing interest in various fields, including biomedical research and material science. This molecule features a trivalent nitrogen atom attached to a three-membered ring containing one oxygen atom and one carbon atom. The compound exists as a colorless liquid with a slightly fishy odor, and its molecular weight is 87.12 g/mol.

The compound is an unstable compound and sensitive to air and moisture. The boiling point of this compound is 72 °C, and its melting point is -117°C. Its refractive index is 1.446 at 20 °C, and its density is 0.968 g/cm3 (20 °C). The compound is soluble in water and organic solvents such as dichloromethane and methanol. The compound is a weak base with a pKa value of 8.7.

[(2R)-oxetan-2-yl]methanamine can be synthesized by various methods. One synthesis method involves the reaction of [(2R)-oxetan-2-yl]methanol with ammonia or methylamine. Another method involves the reaction of 3-bromooxetane with sodium azide followed by reduction of the resulting azide with lithium aluminum hydride.

The product can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

[(2R)-oxetan-2-yl]methanamine has a wide range of applications in scientific experiments. For instance, the compound can be used as a starting material for the synthesis of other cyclic amine derivatives.

[(2R)-oxetan-2-yl]methanamine is an organic compound characterized by its unique oxetane structure. Its molecular formula is C4_4H9_9NO, with a molar mass of 87.12 g/mol. This compound features a four-membered cyclic ether (oxetane) attached to a methanamine group, making it an interesting target for synthetic organic chemistry. The compound exhibits a predicted boiling point of approximately 130.9 °C and a density of about 1.004 g/cm³ .

Typical of amines and cyclic ethers. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for substitutions with electrophiles.
  • Ring Expansion Reactions: The oxetane ring can be opened under certain conditions, leading to larger cyclic structures or linear compounds.
  • Acid-Base Reactions: The amine can accept protons, influencing its reactivity in various solvents and environments.

Research indicates that [(2R)-oxetan-2-yl]methanamine serves as an important intermediate in the synthesis of glucagon-like peptide-1 receptor agonists, which have potential therapeutic applications in diabetes management and obesity treatment . Its biological activity primarily stems from its ability to modify peptide structures, enhancing their efficacy and bioavailability.

Several methods exist for synthesizing [(2R)-oxetan-2-yl]methanamine:

  • Acid-Catalyzed Hydrolysis: This involves mixing specific precursors like [2-(1-ethoxyethoxy)methyl]propylene oxide with an acid solution to yield the corresponding oxetan-2-ylmethanol, which is subsequently converted to the amine through further reactions .
  • Ring Expansion Techniques: A common approach involves expanding an oxirane to form the oxetane structure, followed by the introduction of the amine group through azide intermediates .
  • Multi-Step Organic Synthesis: A five-step synthesis process starting from (S)-2-((benzyloxy)methyl)oxirane has been documented, involving various reagents and conditions to achieve the final product .

[(2R)-oxetan-2-yl]methanamine finds utility in:

  • Organic Synthesis: It serves as a versatile building block for more complex organic molecules.
  • Pharmaceutical Development: Its role as an intermediate in synthesizing biologically active compounds positions it as a valuable substance in drug discovery and development.

Interaction studies involving [(2R)-oxetan-2-yl]methanamine focus on its reactivity with various biological targets. The compound's ability to modify peptide chains makes it significant in understanding receptor interactions, particularly with glucagon-like peptide receptors. Such studies are crucial for assessing the pharmacological profiles of related compounds.

Several compounds exhibit structural or functional similarities to [(2R)-oxetan-2-yl]methanamine:

Compound NameStructural FeaturesUnique Aspects
(S)-oxetan-2-ylmethanamineSimilar oxetane structureEnantiomeric form with distinct biological activity
1-AminocyclobutaneFour-membered ring with amine functionalityDifferent ring size affecting stability and reactivity
1-PyrrolidineFive-membered ring amineMore stable due to larger ring size
(S)-N-(3-Hydroxypropyl)oxetan-2-ylmethanamineModified oxetane with additional hydroxyl groupEnhanced solubility and potential for diverse applications

The uniqueness of [(2R)-oxetan-2-yl]methanamine lies in its specific stereochemistry and its role as a precursor in synthesizing bioactive molecules, distinguishing it from other similar compounds that may lack these properties or applications.

XLogP3

-0.7

Dates

Modify: 2023-08-19

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